molecular formula C10H12FIN2O B1320038 N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 823218-50-4

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

Numéro de catalogue B1320038
Numéro CAS: 823218-50-4
Poids moléculaire: 322.12 g/mol
Clé InChI: KLZLMQFUCCKANF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of fluorinated pyridine derivatives is a topic of interest due to their potential applications in medical imaging, particularly in Positron Emission Tomography (PET) . Additionally, the synthesis and crystal structure of related compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, have been explored, revealing insights into their molecular characteristics and biological activities .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and requiring careful selection of precursors and reaction conditions. For example, the synthesis of [18F] N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, a potential imaging tracer, was achieved through two different synthetic approaches, with the nucleophilic approach being superior in terms of precursor synthesis, beam time, specific activity, and radiochemical purity . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of specific precursors in dry acetone, followed by spectroscopic characterization and single crystal assays .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various spectroscopic methods and crystallography. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . These findings are crucial for understanding the molecular structure of similar compounds, such as "N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through experimental and theoretical methods. For example, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide indicated a smaller HOMO/LUMO energy gap, suggesting higher reactivity. The compound also exhibited significant enzyme inhibition activity, which is indicative of its potential as a multitarget-directed ligand . These analyses provide a foundation for understanding the chemical reactions and reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental studies and theoretical calculations. For example, the biological examination of N-((4-acetylphenyl)carbamothioyl)pivalamide against various enzymes and the theoretical calculations using density functional theory (DFT) studies provided insights into the compound's reactivity and enzyme inhibition properties . These properties are essential for the development of compounds for medical and pharmaceutical applications.

Applications De Recherche Scientifique

Radiopharmaceutical Research

The compound N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide and its analogs have been studied for their potential in radiopharmaceutical applications. For instance, the synthesis and radiolabelling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide with fluorine-18 were developed for Positron Emission Tomography (PET) investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).

Synthesis and Antiviral Evaluation

Derivatives of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide have been synthesized and evaluated for antiviral activity. For example, 5-Fluoro-4-tosyloxypentyl pivalate was synthesized and tested in a variety of antiviral assays, although it was found to be inactive (Lewis et al., 1993).

Antibacterial Applications

Studies on N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide derivatives have also shown potential in antibacterial applications. For instance, certain derivatives demonstrated high inhibition activity against various bacteria including Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

Cystic Fibrosis Treatment

Research has been conducted on compounds like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide for their potential in treating cystic fibrosis. These compounds have shown effectiveness in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).

HIV Treatment Research

In the context of HIV treatment, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a related compound, is a key step in synthesizing a potent inhibitor of the HIV type 1 reverse transcriptase (Godany et al., 2011).

Dopamine Receptor Study

Fluorine-18 labeled derivatives of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide have been studied for their potential in exploring dopamine receptors using PET imaging, which could provide insights into various neuropsychiatric disorders (Mach et al., 1993).

Propriétés

IUPAC Name

N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLMQFUCCKANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594025
Record name N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

CAS RN

823218-50-4
Record name N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 33 g of freshly distilled N-(5-fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (0.168 mol) in 500 mL tert-butylmethylether at −78° C. was added dropwise 323 mL of a ca. 1.3 M solution of sec BuLi (0.42 mol) in cyclohexane at a rate that the temperature did not exceed −60° C. (liquid nitrogen cooling; ca 5 min). The mixture was stirred at −78° C. for 30 min. To the resulting light yellow suspension was added dropwise a solution of 107 g iodine (0.420 mol) in 150 mL tetrahydrofuran at a rate that the temperature did not exceed −65° C. (liquid nitrogen cooling; ca 5 min). The mixture was then stirred at −78° C. for 2 h. To the resulting suspension was added a 10% sodium thiosulfate solution in water (800 mL) and the phases were separated. The organic phase was washed with a 10% solution of sodium thiosulfate in water, 10% citric acid solution in water, 10% sodium bicarbonate solution in water and brine, dried over magnesium sulfate and concentrated under aspirator vacuum whereby crystallisation occurred. The solid was collect by filtration and washed with cyclohexane and air-dried to constant weight.
Quantity
0.168 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.